![molecular formula C5H3BrN4 B571767 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1251033-27-8](/img/structure/B571767.png)
3-Bromo-1H-pyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring, with a bromine atom attached at the third position. The unique structure of this compound makes it a valuable scaffold for the development of various pharmacologically active agents, particularly those targeting cancer and viral infections .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes and proteins . For instance, it has been found to inhibit CDK2, a cyclin-dependent kinase involved in cell cycle regulation . This suggests that 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine may have a role in regulating cell cycle progression.
Cellular Effects
This compound has been found to exhibit significant anti-proliferative activity against various cancer cell lines . It has been shown to inhibit the growth of these cells, suggesting that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It has been suggested that it exerts its effects at the molecular level by inhibiting the activity of CDK2 . This inhibition could lead to changes in gene expression and impact various cellular processes .
Temporal Effects in Laboratory Settings
It has been suggested that this compound may have long-term effects on cellular function
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method includes the reaction of 5-aminopyrazole with a brominated pyrimidine derivative under acidic or basic conditions. Microwave-assisted synthesis has also been employed to enhance reaction rates and yields .
Industrial Production Methods: Industrial production of this compound often utilizes continuous flow reactors to ensure consistent quality and high throughput. The use of automated systems allows for precise control over reaction parameters, leading to improved efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation and Reduction: Reagents like hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) can be used
Major Products:
Scientific Research Applications
3-Bromo-1H-pyrazolo[3,4-d]pyrimidine has been extensively studied for its applications in:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Acts as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit cyclin-dependent kinases (CDKs) and other molecular targets
Industry: Utilized in the development of novel materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine primarily involves the inhibition of CDKs, which are crucial regulators of cell cycle progression. By binding to the ATP-binding site of these kinases, the compound effectively halts cell division, leading to apoptosis in cancer cells. Additionally, it may interact with other molecular targets, such as viral enzymes, to exert antiviral effects .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: The parent compound without the bromine substitution.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another fused heterocyclic system with similar biological activities
Uniqueness: 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain molecular targets. This makes it a more potent inhibitor compared to its unsubstituted or differently substituted analogs .
Properties
IUPAC Name |
3-bromo-2H-pyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4/c6-4-3-1-7-2-8-5(3)10-9-4/h1-2H,(H,7,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDYDXVLQKCZRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC=NC2=NNC(=C21)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20705388 |
Source


|
| Record name | 3-Bromo-2H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20705388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251033-27-8 |
Source


|
| Record name | 3-Bromo-2H-pyrazolo[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20705388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

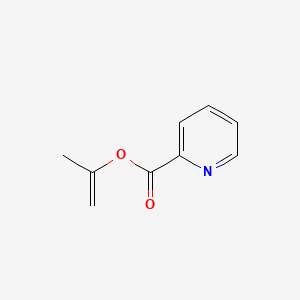
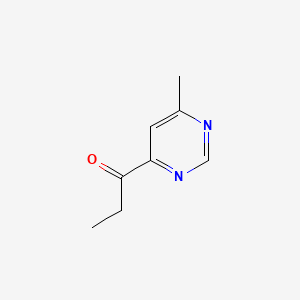
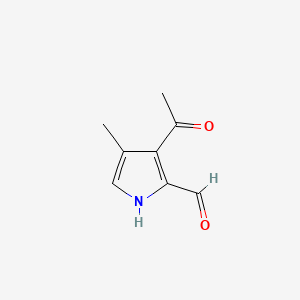
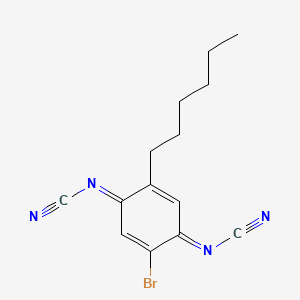
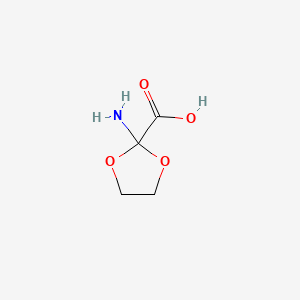
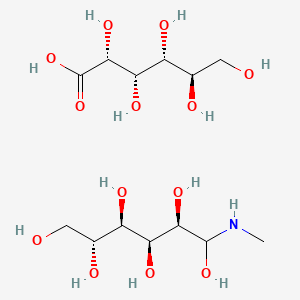
![Myristic acid-[9,10-3H]](/img/structure/B571705.png)
